molecular formula C15H17NO3S B086818 N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide CAS No. 1153-47-5

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B086818
CAS RN: 1153-47-5
M. Wt: 291.4 g/mol
InChI Key: FTVOUBSCXARJAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For instance, specific sulfonamides have been synthesized by reacting 4-methylbenzenesulfonyl chloride with primary amines, leading to compounds with varied substituents and demonstrating the versatility of sulfonamide synthesis (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The crystal structure analysis of sulfonamide derivatives reveals significant insights into their molecular configurations. Studies have highlighted how different substituents influence the molecular architecture, including the formation of hydrogen bonds and π-π interactions, which play critical roles in determining the supramolecular assembly and stability of these compounds (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including aminohalogenation and benzylation, which are critical for their functionalization and the development of novel derivatives with potential biological activities. These reactions facilitate the introduction of diverse functional groups, enhancing their reactivity and application scope (Zhang & Hu, 2010).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can significantly alter these properties, affecting their application in various domains (Karakaya et al., 2015).

Chemical Properties Analysis

The chemical behavior of sulfonamides, including their reactivity towards nucleophiles and electrophiles, is determined by the nature of the substituents on the benzene ring and the sulfonamide group. These properties are pivotal in their application as intermediates in organic synthesis and in designing compounds with desired biological activities (Mague et al., 2014).

Scientific Research Applications

  • Anticancer Properties : A study by Zhang, Shi-jie, Hu, and Wei-Xiao (2010) discussed the synthesis and crystal structure of a related compound, highlighting its potential anticancer properties (Zhang et al., 2010).

  • Synthesis and Characterization : Research by P. Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, providing insights into its structural and electronic properties (P. Murthy et al., 2018).

  • Structural Features : A. Y. Nikonov et al. (2019) explored the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, examining their self-association in solutions (A. Y. Nikonov et al., 2019).

  • Catalyst Design in Ethylene Oligomerization : Nilesh R. Mote et al. (2021) discussed the synthesis of phosphine-sulfonamide-derived palladium complexes and their application in ethylene oligomerization (Nilesh R. Mote et al., 2021).

  • Quantum-Chemical Calculations for Antioxidant Activity : Sun Peiming et al. (2022) applied theoretical calculations to N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds to define their optimized state and predict free energy (Sun Peiming et al., 2022).

  • Rhodium-Catalyzed Cyanation : Research by Manthena Chaitanya and P. Anbarasan (2015) investigated the rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide (Manthena Chaitanya & P. Anbarasan, 2015).

  • Enzyme Inhibition and Therapeutic Applications : N. Riaz (2020) synthesized and evaluated a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential, indicating their significance in therapeutic applications (N. Riaz, 2020).

  • Electrophilic Cyanation for Pharmaceutical Intermediates : P. Anbarasan et al. (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation in the synthesis of pharmaceutical intermediates (P. Anbarasan et al., 2011).

  • Synthesis and Characterization of Metallophthalocyanines : H. Kantekin et al. (2015) synthesized and characterized novel metallophthalocyanines, contributing to the field of organometallic chemistry (H. Kantekin et al., 2015).

Safety And Hazards

Phenacetin was withdrawn from medicinal use as dangerous from the 1970s . It was withdrawn in Canada in 1973, and by the U.S. Food and Drug Administration in 1983 .

Future Directions

A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water . This unexpected result could open up new avenues for research and development in the field of medicinal chemistry.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-19-14-8-6-13(7-9-14)16-20(17,18)15-10-4-12(2)5-11-15/h4-11,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVOUBSCXARJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300886
Record name N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide

CAS RN

1153-47-5
Record name NSC139694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Al-Rashida, SA Ejaz, S Ali, A Shaukat… - Bioorganic & medicinal …, 2015 - Elsevier
The effect of bioisosteric replacement of carboxamide linking group with sulfonamide linking group, on alkaline phosphatase (AP) and carbonic anhydrase (CA) inhibition activity of …
Number of citations: 41 www.sciencedirect.com

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